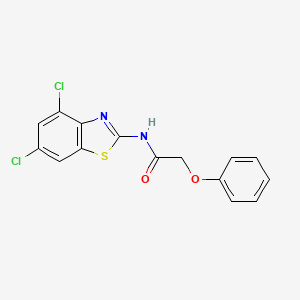

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

CAS No.: 868368-57-4

Cat. No.: VC5742892

Molecular Formula: C15H10Cl2N2O2S

Molecular Weight: 353.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868368-57-4 |

|---|---|

| Molecular Formula | C15H10Cl2N2O2S |

| Molecular Weight | 353.22 |

| IUPAC Name | N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C15H10Cl2N2O2S/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20) |

| Standard InChI Key | VYPPDWJLNTVTTR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is , with a molecular weight of 353.2 g/mol . The benzothiazole ring system is fused with a benzene ring, where chlorine substituents occupy the 4- and 6-positions. The acetamide group at position 2 of the benzothiazole is further substituted with a phenoxy moiety, contributing to the compound’s planar geometry and potential for intermolecular interactions.

Structural Analysis

X-ray crystallography of analogous compounds, such as N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, reveals a dihedral angle of 87.30° between the amide group and the chlorinated benzene ring, suggesting significant steric hindrance . The torsion angle in related structures is approximately 106.91°, influencing the orientation of the methylsulfonyl group . These structural features may enhance binding affinity to biological targets by optimizing hydrophobic and hydrogen-bonding interactions.

Spectroscopic Characterization

Infrared (IR) spectroscopy of similar acetamide derivatives shows characteristic absorption bands:

In NMR, the methylene protons () of the acetamide group resonate as singlets near 4.74 ppm, while aromatic protons appear as multiplet signals between 7.04–7.95 ppm . NMR spectra typically exhibit peaks for the carbonyl carbon at 168–172 ppm and quaternary carbons of the benzothiazole ring at 141–159 ppm .

Synthesis and Optimization

Reaction Pathways

The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can be inferred from methods used for analogous compounds:

-

Amination and Acylation: Reacting 4,6-dichloro-2-aminobenzothiazole with 2-phenoxyacetyl chloride in the presence of triethylamine and acetonitrile yields the target compound .

-

Oxidation Steps: For precursors containing thioether groups, oxidation with meta-chloroperbenzoic acid () converts to .

Table 1: Synthetic Conditions for Key Intermediates

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide formation | 2-Phenoxyacetyl chloride, , , 273 K | 75–80% | |

| Oxidation | , , 263–273 K | 65–70% |

Industrial-Scale Production

Large-scale synthesis employs microwave-assisted reactions to reduce reaction times and improve yields. Solvent systems like hexane:ethyl acetate (9:1) facilitate purification via column chromatography .

Pharmacological Activities

Table 2: Comparative Bioactivity of Acetamide Derivatives

Applications in Drug Development

The combination of a chlorinated benzothiazole core and phenoxyacetamide side chain positions this compound as a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume